molecular formula C24H28N6O B10933979 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933979
M. Wt: 416.5 g/mol
InChI Key: FWBCKLORZBXZBL-UHFFFAOYSA-N
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Description

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a pyridine derivative under specific conditions to form the fused pyrazolo[3,4-b]pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics[][3].

Mechanism of Action

The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the fused pyrazolo[3,4-b]pyridine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-6-29-23-22(18(5)28-29)20(14-21(26-23)19-9-7-15(2)8-10-19)24(31)25-11-12-30-17(4)13-16(3)27-30/h7-10,13-14H,6,11-12H2,1-5H3,(H,25,31)

InChI Key

FWBCKLORZBXZBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NCCN4C(=CC(=N4)C)C

Origin of Product

United States

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